molecular formula C13H24N2O B144011 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 926276-14-4

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B144011
CAS No.: 926276-14-4
M. Wt: 224.34 g/mol
InChI Key: OMFLPCGPRUWPBC-UHFFFAOYSA-N
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Description

3,7-Dipropyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone precursor. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ketone group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane

Properties

IUPAC Name

3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-3-5-14-7-11-9-15(6-4-2)10-12(8-14)13(11)16/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFLPCGPRUWPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CN(CC(C1)C2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581460
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926276-14-4
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926276-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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